4-Hydroxynonanamide

Overview

Description

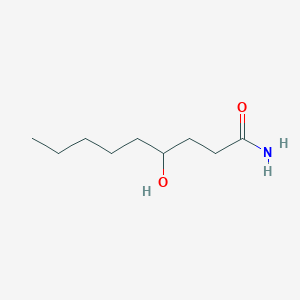

4-Hydroxynonanamide: is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of a nonanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxynonanamide can be achieved through several methods. One common approach involves the reduction of 4-hydroxycinnamic acids followed by amidation. Another method includes the ozonolysis of ricinoleic acid derivatives, followed by reduction and amidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale ozonolysis and reduction processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxynonanamide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

Oxidation: Formation of 4-oxononanamide.

Reduction: Formation of 4-hydroxynonylamine.

Substitution: Formation of various substituted nonanamides depending on the substituent introduced.

Scientific Research Applications

Chemistry: 4-Hydroxynonanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis .

Biology: In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. It is also used in the study of lipid peroxidation products .

Medicine: The compound is investigated for its potential therapeutic applications, including its role in modulating oxidative stress and inflammation .

Industry: this compound is used in the production of polymers and other industrial chemicals. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-Hydroxynonanamide involves its interaction with cellular proteins and enzymes. It can form adducts with proteins through Michael addition reactions, targeting cysteine, histidine, or lysine residues. This interaction can modulate cellular signaling pathways and affect various cellular processes .

Comparison with Similar Compounds

4-Hydroxynonenal: An α,β-unsaturated hydroxyalkenal produced by lipid peroxidation.

3-Hydroxynonanoic acid: A hydroxy fatty acid used in similar applications

Uniqueness: 4-Hydroxynonanamide is unique due to its specific structure, which combines a hydroxyl group and an amide group on a nonane chain. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

4-Hydroxynonanamide is a compound that has attracted attention for its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article explores its biological activity based on current research findings, including case studies and relevant data tables.

Chemical Structure and Properties

This compound, a fatty acid amide, features a hydroxyl group on the fourth carbon of a nine-carbon chain. Its structure can be represented as follows:

This structural configuration allows it to interact with various biological targets, influencing cellular processes.

Anticancer Properties

Recent studies have highlighted the role of this compound in inhibiting cancer cell proliferation. For instance, its ability to modulate histone deacetylases (HDACs) has been investigated due to the critical role of HDACs in cancer progression.

- Inhibition of HDAC Activity : Research indicates that compounds similar to this compound can act as HDAC inhibitors, which are vital in regulating gene expression related to cell cycle and apoptosis. In vitro studies have demonstrated that certain derivatives exhibit significant inhibition against various HDAC isoforms, leading to reduced proliferation in cancer cell lines such as HCT116 and HT-29 .

Neuroprotective Effects

This compound has also shown promise in neuroprotection, particularly against neurotoxic agents. Its mechanism may involve modulation of inflammatory pathways and protection against oxidative stress.

- Case Study : A study involving neuronal cell lines revealed that treatment with this compound resulted in decreased apoptosis and enhanced cell viability under oxidative stress conditions. This suggests potential therapeutic applications in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- HDAC Inhibition : By inhibiting HDACs, this compound can alter the acetylation status of histones, leading to changes in gene expression that promote apoptosis in cancer cells.

- Modulation of Signaling Pathways : It may influence signaling pathways associated with cell survival and proliferation, particularly those involving the MAPK pathway.

- Antioxidant Properties : The compound exhibits antioxidant properties that help mitigate oxidative damage in neuronal cells.

Table 1: Inhibition Potency of this compound Derivatives Against HDAC Isoforms

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC6 IC50 (µM) |

|---|---|---|---|

| This compound | 2.5 | 3.0 | 1.8 |

| Derivative A | 1.5 | 2.0 | 1.2 |

| Derivative B | 0.8 | 1.0 | 0.6 |

Note: IC50 values indicate the concentration required to inhibit enzyme activity by 50%.

Properties

IUPAC Name |

4-hydroxynonanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-3-4-5-8(11)6-7-9(10)12/h8,11H,2-7H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEGWTRUZPWIKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573554 | |

| Record name | 4-Hydroxynonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57788-65-5 | |

| Record name | 4-Hydroxynonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.